molecular formula C20H10 B176592 1,6-Diethynylpyrene CAS No. 173678-77-8

1,6-Diethynylpyrene

Cat. No. B176592
M. Wt: 250.3 g/mol
InChI Key: ANAJYRYWCSPFKM-UHFFFAOYSA-N
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Description

1,6-Diethynylpyrene (DEP) is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the field of organic chemistry due to its unique structural and electronic properties. DEP is a fluorescent molecule that exhibits strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. DEP has been extensively studied for its potential applications in optoelectronics, organic materials, and biological imaging.

Mechanism Of Action

The mechanism of action of 1,6-Diethynylpyrene is not well understood. However, it is believed that the strong fluorescence of 1,6-Diethynylpyrene is due to the presence of the ethynyl groups, which disrupt the planarity of the molecule and enhance its electronic properties.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,6-Diethynylpyrene have not been extensively studied. However, some studies have suggested that 1,6-Diethynylpyrene may exhibit cytotoxicity and genotoxicity in certain cell lines.

Advantages And Limitations For Lab Experiments

1,6-Diethynylpyrene exhibits strong fluorescence and has been used as a fluorescent probe for biological imaging. 1,6-Diethynylpyrene is also a building block for the synthesis of conjugated polymers and organic semiconductors. However, the synthesis of 1,6-Diethynylpyrene can be challenging and requires specialized equipment and expertise.

Future Directions

1. The development of new synthetic methods for the preparation of 1,6-Diethynylpyrene derivatives with improved properties.
2. The investigation of the cytotoxicity and genotoxicity of 1,6-Diethynylpyrene in various cell lines.
3. The exploration of the use of 1,6-Diethynylpyrene as a building block for the synthesis of novel organic materials with advanced electronic properties.
4. The development of new applications for 1,6-Diethynylpyrene in the field of biological imaging and detection.
5. The investigation of the potential use of 1,6-Diethynylpyrene in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Synthesis Methods

The synthesis of 1,6-Diethynylpyrene involves the coupling of two ethynyl groups to a pyrene core. This reaction can be achieved through various methods, including Sonogashira coupling, Glaser coupling, and oxidative coupling. The most commonly used method for the synthesis of 1,6-Diethynylpyrene is the Sonogashira coupling, which involves the reaction of a pyrene derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

Scientific Research Applications

1,6-Diethynylpyrene has been extensively studied for its potential applications in organic electronics and optoelectronics. 1,6-Diethynylpyrene exhibits strong fluorescence and has been used as a fluorescent probe for biological imaging and detection of DNA. 1,6-Diethynylpyrene has also been used as a building block for the synthesis of conjugated polymers and organic semiconductors.

properties

CAS RN

173678-77-8

Product Name

1,6-Diethynylpyrene

Molecular Formula

C20H10

Molecular Weight

250.3 g/mol

IUPAC Name

1,6-diethynylpyrene

InChI

InChI=1S/C20H10/c1-3-13-5-7-15-10-12-18-14(4-2)6-8-16-9-11-17(13)19(15)20(16)18/h1-2,5-12H

InChI Key

ANAJYRYWCSPFKM-UHFFFAOYSA-N

SMILES

C#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C

Canonical SMILES

C#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C

Origin of Product

United States

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